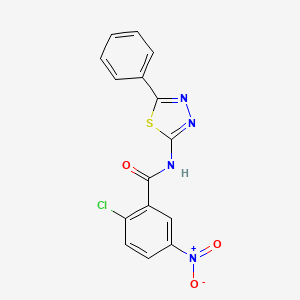
2-chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a nitro group, a chloro group, and a phenyl-1,3,4-thiadiazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The nitration and chlorination steps are crucial in introducing the nitro and chloro groups, respectively. The thiadiazole ring is then formed through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides or thiadiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 2-chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It may bind to specific receptors, triggering signaling cascades that result in biological effects.
Comparison with Similar Compounds
2-Chloro-5-nitrobenzamide: Similar structure but lacks the thiadiazole ring.
5-Phenyl-1,3,4-thiadiazol-2-ylamine: Similar thiadiazole moiety but different substituents on the benzene ring.
Uniqueness: 2-Chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide stands out due to its combination of functional groups, which contribute to its unique reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-5-nitro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O3S/c16-12-7-6-10(20(22)23)8-11(12)13(21)17-15-19-18-14(24-15)9-4-2-1-3-5-9/h1-8H,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPSTVFGTWNGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988270.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2988272.png)
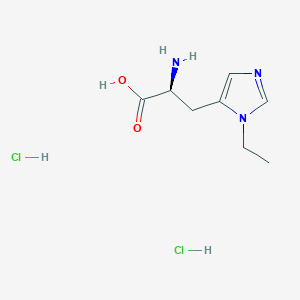
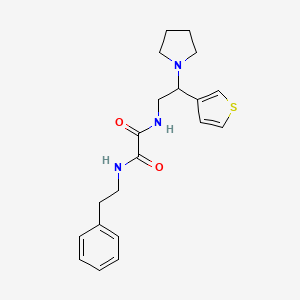
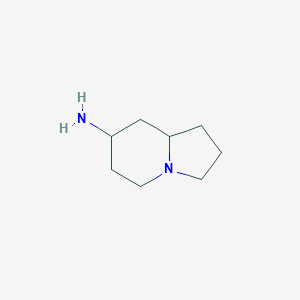
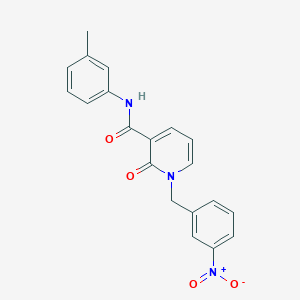
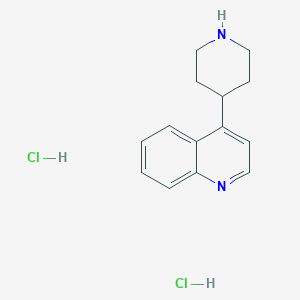



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B2988283.png)
![N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2988284.png)
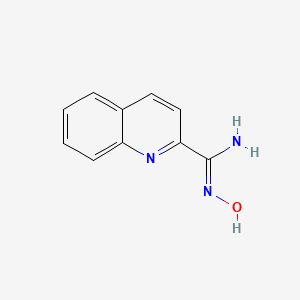
![3-{4-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2988286.png)
